

# Application Notes and Protocols for Electrophysiology Studies Using Iso-PPADS Tetrasodium

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## Compound of Interest

Compound Name: *Iso-PPADS tetrasodium*

Cat. No.: *B610175*

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## Introduction

Iso-pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid (Iso-PPADS) tetrasodium is a non-selective antagonist of P2X purinergic receptors, which are ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] These receptors are implicated in a wide range of physiological and pathophysiological processes, including neurotransmission, inflammation, and pain perception. Iso-PPADS serves as a valuable pharmacological tool to investigate the roles of P2X receptors in these processes.[3] This document provides detailed application notes and protocols for the use of **Iso-PPADS tetrasodium** in electrophysiological studies, particularly whole-cell patch-clamp and calcium imaging experiments.

## Mechanism of Action

P2X receptors are trimeric ion channels that, upon binding to extracellular ATP, undergo a conformational change, opening a non-selective cation channel permeable to  $\text{Na}^+$ ,  $\text{K}^+$ , and  $\text{Ca}^{2+}$ . [4] This ion influx leads to membrane depolarization and the initiation of downstream signaling cascades. Iso-PPADS acts as a competitive antagonist, binding to the ATP binding site on the P2X receptor, thereby preventing its activation by ATP. While it is a potent antagonist at several P2X subtypes, it is important to note its non-selective nature and potential activity at some P2Y G-protein-coupled purinergic receptors at higher concentrations.[1][5]

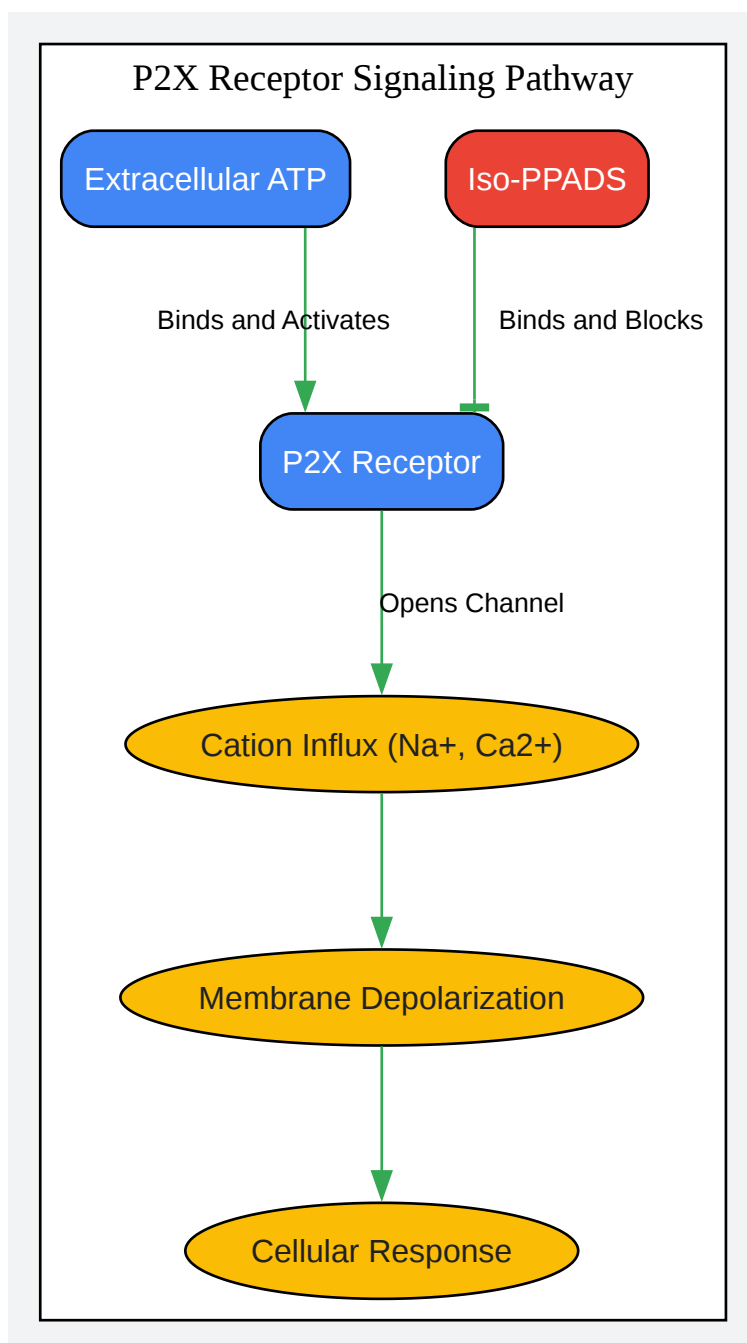
## Quantitative Data Presentation

The inhibitory potency of Iso-PPADS and its close structural isomer PPADS varies across different P2X receptor subtypes. The following table summarizes key quantitative data to aid in experimental design.

Antagonist	Receptor Subtype	Cell Type/System	Assay Method	IC50 Value	Reference
Iso-PPADS	P2X <sub>1</sub>	Recombinant	Electrophysiology	43 nM	<a href="#">[2]</a>
Iso-PPADS	P2X <sub>3</sub>	Recombinant	Electrophysiology	84 nM	<a href="#">[2]</a>
PPADS	P2X <sub>1</sub>	Recombinant	Electrophysiology	1 - 2.6 $\mu$ M	<a href="#">[5]</a> <a href="#">[6]</a>
PPADS	P2X <sub>2</sub>	Recombinant	Electrophysiology	1 - 2.6 $\mu$ M	<a href="#">[5]</a> <a href="#">[6]</a>
PPADS	P2X <sub>3</sub>	Recombinant	Electrophysiology	1 - 2.6 $\mu$ M	<a href="#">[5]</a> <a href="#">[6]</a>
PPADS	P2X <sub>5</sub>	Recombinant	Electrophysiology	1 - 2.6 $\mu$ M	<a href="#">[5]</a> <a href="#">[6]</a>
PPADS	P2X Receptors	Bullfrog DRG Neurons	Electrophysiology	2.5 $\pm$ 0.03 $\mu$ M	<a href="#">[7]</a>

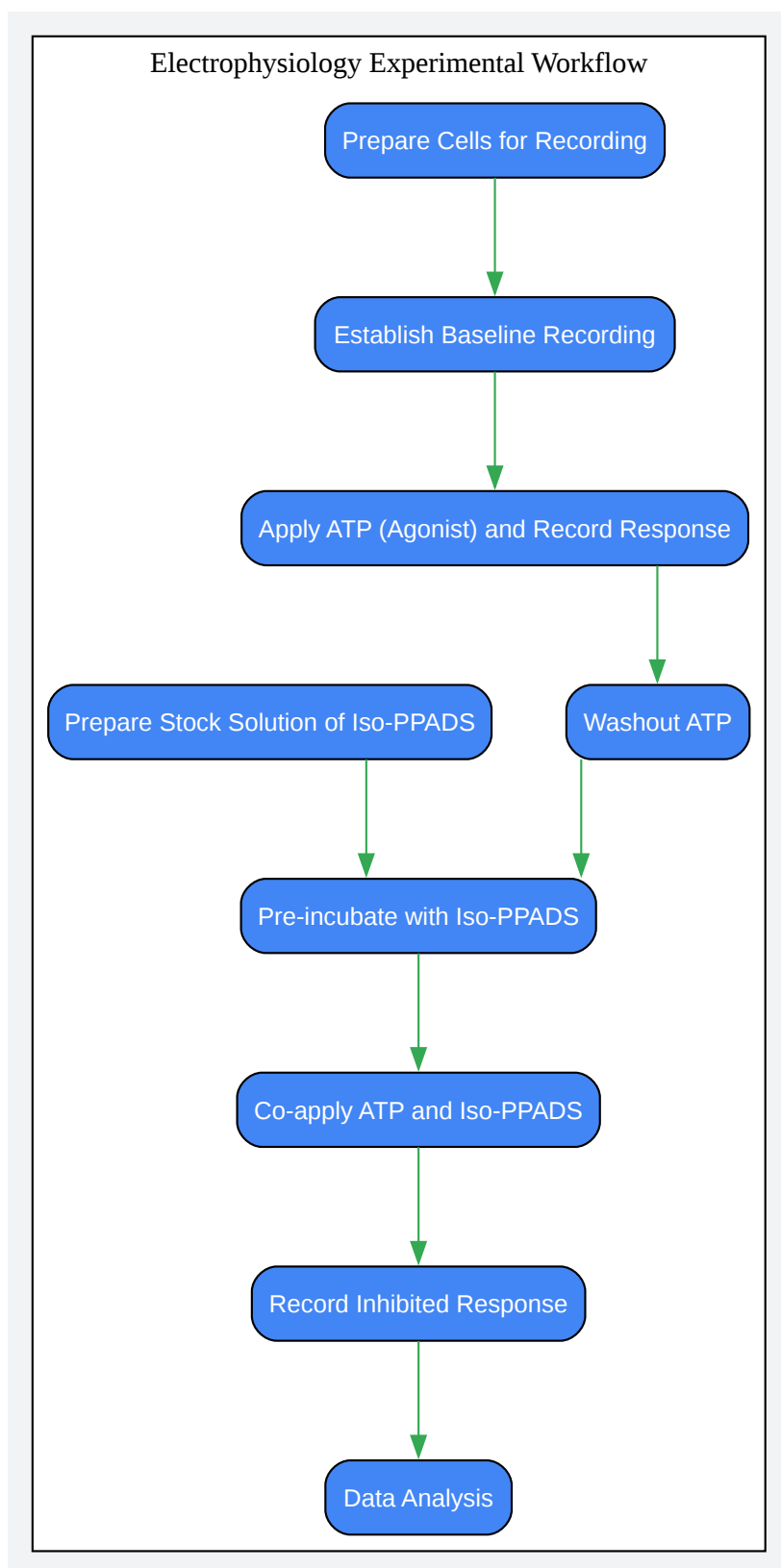
## Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.



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**Caption:** Antagonistic action of Iso-PPADS on P2X receptors.



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**Caption:** Workflow for an electrophysiology experiment with Iso-PPADS.

## Experimental Protocols

### Preparation of Iso-PPADS Tetrasodium Stock Solution

Materials:

- **Iso-PPADS tetrasodium** salt (MW: 599.3 g/mol )[\[1\]](#)
- Nuclease-free water
- Sterile microcentrifuge tubes
- Vortex mixer
- 0.22  $\mu$ m syringe filter

Procedure:

- Based on the batch-specific molecular weight, calculate the mass of Iso-PPADS required to prepare a stock solution of a desired concentration (e.g., 10 mM).
- Dissolve the calculated mass of Iso-PPADS in nuclease-free water. Iso-PPADS is readily soluble in water.[\[1\]](#)
- Vortex the solution briefly to ensure complete dissolution.
- For cell culture experiments, sterilize the stock solution by passing it through a 0.22  $\mu$ m syringe filter.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one month.[\[2\]](#) For short-term storage (a few days), 4°C is acceptable.

### Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol provides a method to directly measure ion channel activity in response to ATP and its inhibition by Iso-PPADS.

#### Materials:

- Cultured cells expressing P2X receptors on coverslips
- External (extracellular) solution (e.g., aCSF: 126 mM NaCl, 3 mM KCl, 2 mM MgSO<sub>4</sub>, 2 mM CaCl<sub>2</sub>, 1.25 mM NaH<sub>2</sub>PO<sub>4</sub>, 26.4 mM NaHCO<sub>3</sub>, 10 mM glucose, bubbled with 95% O<sub>2</sub>/5% CO<sub>2</sub>)[8]
- Internal (intracellular) solution (e.g., 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, pH 7.2 with KOH)[8]
- **Iso-PPADS tetrasodium** stock solution
- ATP stock solution
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pulling recording pipettes

#### Procedure:

- Place a coverslip with cultured cells into the recording chamber on the microscope stage and perfuse with the external solution.
- Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
- Approach a target cell with the recording pipette while applying slight positive pressure.
- Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
- Apply gentle suction to rupture the cell membrane and establish a whole-cell recording configuration.
- Clamp the cell at a holding potential of -60 mV to -70 mV.

- Baseline and Agonist Application: a. Record baseline current for 1-2 minutes. b. Apply a known concentration of ATP (e.g., 10  $\mu\text{M}$ ) to the cell via a perfusion system and record the inward current. c. Wash out the ATP with the external solution until the current returns to baseline.
- Antagonist Application: a. Pre-incubate the cell with the desired concentration of Iso-PPADS (e.g., 1-10  $\mu\text{M}$ ) in the external solution for 2-5 minutes.<sup>[7]</sup> b. Co-apply the same concentration of ATP along with Iso-PPADS and record the current.
- Data Analysis: a. Measure the peak amplitude of the ATP-evoked current in the absence and presence of Iso-PPADS. b. Calculate the percentage of inhibition caused by Iso-PPADS. c. If testing multiple concentrations of Iso-PPADS, construct a concentration-response curve to determine the  $\text{IC}_{50}$  value.

## Calcium Imaging Protocol

This protocol measures changes in intracellular calcium concentration ( $[\text{Ca}^{2+}]_i$ ) as an indicator of P2X receptor activation and its blockade by Iso-PPADS.

Materials:

- Cells expressing P2X receptors cultured on glass-bottom dishes or coverslips
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
- **Iso-PPADS tetrasodium** stock solution
- ATP stock solution
- Fluorescence microscope with a suitable camera and data acquisition software

Procedure:

- **Dye Loading:** a. Prepare a loading solution containing the calcium-sensitive dye (e.g., 2-5  $\mu$ M Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. b. Incubate the cells with the loading solution for 30-60 minutes at 37°C. c. Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 15 minutes at room temperature.
- **Imaging:** a. Place the dish or coverslip with dye-loaded cells in the imaging chamber on the microscope. b. Acquire a baseline fluorescence signal. c. Apply ATP to stimulate the P2X receptors and record the change in fluorescence intensity over time.
- **Inhibition Assay:** a. Wash out the ATP with HBSS. b. Pre-incubate the cells with the desired concentration of Iso-PPADS for 2-5 minutes. c. Co-apply ATP and Iso-PPADS while continuously recording the fluorescence signal.
- **Data Analysis:** a. Measure the peak change in fluorescence intensity ( $\Delta F/F_0$ ) in response to ATP with and without Iso-PPADS. b. Quantify the inhibitory effect of Iso-PPADS on the ATP-induced calcium response.

## Conclusion

**Iso-PPADS tetrasodium** is a potent, though non-selective, antagonist of P2X receptors, making it a valuable tool for characterizing purinergic signaling in various cellular systems. The provided protocols for whole-cell patch-clamp electrophysiology and calcium imaging offer a framework for investigating the role of P2X receptors in cellular function and for screening potential therapeutic compounds that target this receptor family. Careful experimental design, including appropriate concentration selection and pre-incubation times, is crucial for obtaining reliable and reproducible data.

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